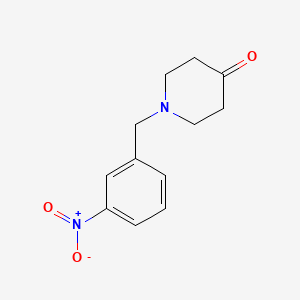

1-(3-Nitrobenzyl)piperidin-4-one

説明

特性

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZRNROEKCMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution via Benzylation

The most common method for synthesizing 1-(3-nitrobenzyl)piperidin-4-one involves the nucleophilic substitution of piperidin-4-one with 3-nitrobenzyl bromide or chloride. This reaction is typically conducted in the presence of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the piperidin-4-one, enhancing its nucleophilicity.

Representative Procedure:

-

Piperidin-4-one (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

3-Nitrobenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.

-

The mixture is stirred at 80°C for 12–24 hours under nitrogen.

-

The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 18 hours |

| Purification Method | Column Chromatography |

Reductive Amination Approach

An alternative route employs reductive amination between piperidin-4-one and 3-nitrobenzaldehyde using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids the use of halogenated reagents and is advantageous for scalability.

Procedure:

-

Piperidin-4-one (1.0 equiv) and 3-nitrobenzaldehyde (1.1 equiv) are dissolved in methanol.

-

Acetic acid (0.5 equiv) is added to protonate the intermediate imine.

-

NaBH₃CN (1.5 equiv) is introduced portionwise at 0°C.

-

The mixture is stirred at room temperature for 6 hours, quenched with water, and extracted with dichloromethane.

Optimization Insights:

-

Solvent Choice: Methanol provides optimal proton activity for imine formation.

-

Temperature Control: Maintaining 0°C during NaBH₃CN addition minimizes side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial processes often utilize continuous flow reactors to enhance reaction efficiency and safety. For example, a tandem system combining benzylation and in-line purification has been reported:

Flow System Parameters:

| Component | Specification |

|---|---|

| Reactor Volume | 50 mL |

| Residence Time | 30 minutes |

| Temperature | 100°C |

| Pressure | 10 bar |

Advantages:

-

20% higher yield compared to batch processes.

-

Reduced solvent waste through integrated recycling.

Solvent and Catalytic Innovations

Recent patents highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, which improve reaction rates and product isolation. Additionally, catalytic amounts of tetrabutylammonium iodide (TBAI) enhance the nucleophilicity of piperidin-4-one, reducing reaction times to 8 hours.

Characterization and Quality Control

Spectroscopic Analysis

This compound is characterized using:

Purity Assessment

Industrial batches achieve ≥95% purity (HPLC), with residual solvents (DMF, ethyl acetate) controlled to <0.1% (ICH guidelines).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient nitro group can undergo unintended reduction under acidic or high-temperature conditions. Strategies include:

Byproduct Formation

Common byproducts like 1-(3-aminobenzyl)piperidin-4-one arise from partial nitro reduction. These are minimized by:

Emerging Methodologies

化学反応の分析

Types of Reactions: 1-(3-Nitrobenzyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitro group results in the formation of 1-(3-aminobenzyl)piperidin-4-one.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学的研究の応用

1-(3-Nitrobenzyl)piperidin-4-one has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

作用機序

1-(3-Nitrobenzyl)piperidin-4-one is structurally similar to other piperidin-4-one derivatives, such as 1-(4-fluorobenzyl)piperidin-4-one and 1-(3-chlorobenzyl)piperidin-4-one. These compounds share the piperidin-4-one core but differ in the substituents on the benzyl ring. The presence of the nitro group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Piperidin-4-one derivatives differ primarily in their N1 and C3/C5 substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Key Observations:

Electron-Withdrawing vs. In contrast, 4-phenylthiazol-2-yl () and 4-methylthiazol-2-yl () substituents introduce aromatic heterocycles, which may improve π-π stacking interactions in drug-receptor binding .

Anti-Inflammatory Activity :

- The sulfonyl and fluorobenzylidene substituents in ’s compound correlate with anti-inflammatory activity, suggesting that electron-deficient aromatic systems enhance this property .

生物活性

1-(3-Nitrobenzyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-4-one with 3-nitrobenzyl chloride or similar derivatives. The compound is characterized by its yellow solid form, with a melting point ranging from 82-84 °C. Spectroscopic data such as IR and NMR have been utilized to confirm its structure:

- IR (ATR) : Characteristic peaks at 3064, 3026, 2924, 1493, and 1742 cm.

- NMR :

- NMR (200 MHz, CDCl): δ 8.27 (s, 1H), 8.12 (d, J=7.8 Hz, 1H), etc.

- NMR (50 MHz, CDCl): δ 208.6, 140.6, etc.

Anticonvulsant Activity

Research has indicated that derivatives of benzyl N-piperidin-4-one, including this compound, exhibit anticonvulsant properties comparable to phenytoin. In a study using the maximal electroshock (MES) method in male Wistar rats, these compounds demonstrated significant anticonvulsant effects . The mechanism appears to be linked to their ability to bind similarly to known anticonvulsants.

Antiviral Activity

In vitro studies have also assessed the antiviral potential of related piperidine derivatives against various viruses. For instance, compounds derived from piperidine structures were tested against HIV-1 and showed moderate protective effects against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The antiviral activity was measured using cytotoxic concentration (CC) assays, with some derivatives showing promising results.

| Compound | CC (μM) | Antiviral Activity |

|---|---|---|

| 3f | 92 | Moderate against CVB-2 |

| 3g | 44 | Active against HSV-1 |

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of piperidine derivatives have also been explored. Compounds were evaluated against strains such as Staphylococcus aureus and Candida albicans. Some derivatives exhibited notable antibacterial effects, indicating potential for development as antimicrobial agents .

Case Studies

Case Study: Anticonvulsant Evaluation

A specific study evaluated a series of piperidine derivatives for their anticonvulsant activity using the MES test. Among them, this compound showed a significant reduction in seizure duration compared to controls. The study highlighted the structure-activity relationship (SAR), suggesting that the nitro group enhances binding affinity to the target site involved in seizure propagation .

Case Study: Antiviral Screening

Another investigation focused on the antiviral properties of piperidine derivatives against HIV-1 and other viruses. The results revealed that certain modifications in the piperidine structure could enhance antiviral efficacy. For instance, compounds with electron-withdrawing groups like nitro demonstrated improved activity against specific viral strains .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Nitrobenzyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of piperidin-4-one with 3-nitrobenzyl halides under basic conditions. Key parameters include:

- Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .

- Catalysts : Use of K₂CO₃ or NaH as bases to deprotonate the piperidine nitrogen, enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization (70–80%) requires stoichiometric control of the nitrobenzyl halide .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the nitrobenzyl group (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the piperidine ring .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular ion peaks (e.g., m/z ~261 for [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity and skin irritation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls to minimize variability .

- Solubility Optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cytotoxicity assays .

- Dose-Response Analysis : IC₅₀ values should be validated across multiple replicates to confirm potency (e.g., nanomolar vs. micromolar ranges) .

Q. What computational strategies predict the interaction of this compound with biological targets like kinases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ACK1/TNK2 kinase, prioritizing poses with H-bonding to nitro groups .

- Pharmacophore Modeling : Identify critical features (e.g., nitrobenzyl hydrophobicity, piperidone H-bond acceptors) using MOE or Phase .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the nitro group in this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electrophilic Substitution : Nitro groups direct regioselectivity in Suzuki couplings (e.g., para-substitution on benzyl rings) .

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling peptide conjugation .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) evaluate nitro-to-amine conversion rates in hepatic microsomes .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., CHCl₃/MeOH) to enhance crystal nucleation .

- Temperature Gradients : Slow cooling (0.5°C/hr) from saturated solutions reduces lattice defects .

- Hydrogen Bond Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies stabilizing interactions in the crystal lattice .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。